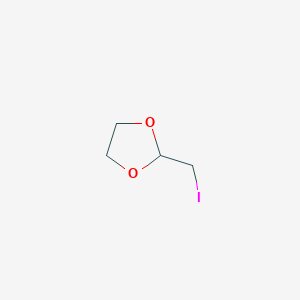

2-(Iodomethyl)-1,3-dioxolane

Description

Propriétés

IUPAC Name |

2-(iodomethyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2/c5-3-4-6-1-2-7-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMYHULDFYFCNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Catalytic Methods

Emerging approaches using metal catalysts show promise but lack explicit documentation for this compound. The use of Fe(OTf)₃ or Ln(OTf)₃ in related selenylation reactions hints at potential adaptations.

Critical Process Considerations

- Conduct iodination reactions under inert atmosphere (N₂/Ar)

- Use cryogenic equipment for -80°C steps

- Employ HI scavengers (cyclohexene) to prevent side reactions

- Distillation: Effective for large-scale separations

- Chromatography: Silica gel with ethyl acetate/hexane (1:1) for lab-scale

- Recrystallization: Limited utility due to compound's liquid state

- Sensitive to light and moisture

- Store under nitrogen at -20°C with desiccants

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Iodomethyl)-1,3-dioxolane undergoes various chemical reactions, including:

Substitution: The iodine atom can be substituted with other nucleophiles, such as in the reaction with sodium azide to form azidomethyl derivatives.

Reduction: The compound can be reduced to form the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Sodium periodate, manganese dioxide, periodic acid.

Substitution: Sodium azide, potassium cyanide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

Oxidation: Aldehydes and ketones.

Substitution: Azidomethyl derivatives, cyanomethyl derivatives.

Reduction: Methyl derivatives.

Applications De Recherche Scientifique

2-(Iodomethyl)-1,3-dioxolane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through substitution reactions.

Mécanisme D'action

The mechanism of action of 2-(Iodomethyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, allowing for various substitution and addition reactions. The compound can interact with molecular targets through the formation of covalent bonds, leading to modifications in the structure and function of the target molecules .

Comparaison Avec Des Composés Similaires

Comparison with Similar 1,3-Dioxolane Derivatives

Structural and Physical Properties

The table below compares key physical and structural properties of 2-(Iodomethyl)-1,3-dioxolane with related compounds:

*Properties inferred from structural analogs.

Key Observations:

- The iodomethyl group increases molecular weight and polarity compared to alkyl or chloro-substituted analogs.

- Branched substituents (e.g., 2-ethyl-2-methyl) enhance steric hindrance and thermal stability, making them suitable as solvents or polymer precursors .

- Chloroethyl and iodomethyl derivatives are more reactive in substitution reactions than their alkyl counterparts .

This compound

- Acetal Protection: Reacting iodomethyl carbonyl precursors (e.g., iodomethyl ketones) with ethylene glycol under acid catalysis .

- Halogen Exchange: Substituting chloro- or bromo-methyl analogs with iodide ions (e.g., using NaI in acetone) .

Comparative Syntheses:

Stability and Metabolic Behavior

- This compound: Likely susceptible to hydrolysis or dehalogenation under physiological conditions.

- Doxophylline: Only 5% metabolized in rat liver microsomes, with the dioxolane ring remaining intact, suggesting substituents (e.g., theophylline) protect against degradation .

- Poly(1,3-dioxolane): Depolymerizes efficiently (~96% yield) under acidic conditions, enabling recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.